(S)-2-methylbutanoic acid

Flavor Chemistry Organoleptic Analysis Enantiomeric Sensory Evaluation

(S)-2-methylbutanoic acid (CAS 1730-91-2), also designated as (S)-(+)-2-methylbutyric acid, is a chiral, branched-chain short-chain fatty acid with the molecular formula C₅H₁₀O₂. It is one of two enantiomeric forms of 2-methylbutanoic acid and is distinguished by a specific rotation of +19° (c=neat, 20°C).

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 1730-91-2
Cat. No. B115142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-methylbutanoic acid
CAS1730-91-2
Synonyms(2S)-2-Methyl-butanoic Acid;  (+)-2-Methylbutanoic Acid;  (+)-2-Methylbutyric Acid;  (+)-α-Methylbutyric Acid;  (2S)-2-Methylbutanoic Acid;  (2S)-2-Methylbutyric Acid;  (S)-2-Methylbutanoic Acid;  (S)-2-Methylbutyric Acid;  S-(+)-2-Methylbutanoic Acid
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)O
InChIInChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
InChIKeyWLAMNBDJUVNPJU-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-2-Methylbutanoic Acid CAS 1730-91-2: A Critical Chiral Flavor & Pheromone Intermediate


(S)-2-methylbutanoic acid (CAS 1730-91-2), also designated as (S)-(+)-2-methylbutyric acid, is a chiral, branched-chain short-chain fatty acid with the molecular formula C₅H₁₀O₂ [1]. It is one of two enantiomeric forms of 2-methylbutanoic acid and is distinguished by a specific rotation of +19° (c=neat, 20°C) . This specific enantiomer occurs naturally in many fruits, including apples and apricots, and is responsible for a characteristic sweet, fruity aroma [1]. Its primary industrial value lies in its use as a chiral building block for the synthesis of high-value flavor esters, pheromones, and other stereospecific molecules, where enantiomeric purity is non-negotiable for biological or sensory activity [2].

(S)-2-Methylbutanoic Acid CAS 1730-91-2: Why a Racemic Mixture or Wrong Enantiomer Will Derail Your Research


The procurement of a generic, racemic mixture of 2-methylbutanoic acid (CAS 116-53-0) or its enantiomer (R)-2-methylbutanoic acid (CAS 32231-50-8) is not a functionally equivalent substitution for (S)-2-methylbutanoic acid. This is because the compound's biological, sensory, and chemical activities are strictly dictated by its stereochemistry. As demonstrated in multiple studies, the (S)-enantiomer possesses a distinctly sweet, fruity odor [1], whereas the (R)-enantiomer is characterized by a pervasive, cheesy, sweaty odor [1]. This stark organoleptic difference makes substitution unacceptable in flavor and fragrance applications. Furthermore, the (S)-enantiomer acts as a chiral template in surface chemistry, exhibiting enantioselective adsorption behavior not replicated by its mirror image or a racemic mixture [2]. Finally, in natural product analysis, the (S)-form is typically found in high enantiomeric excess in key fruits like apples [3], making enantiopure (S)-2-methylbutanoic acid the only valid choice for authenticity studies or natural-identical flavor synthesis.

Head-to-Head Evidence: (S)-2-Methylbutanoic Acid (CAS 1730-91-2) vs. Racemic Mixture & (R)-Enantiomer


Organoleptic Divergence: Sweet, Fruity (S) vs. Pungent, Cheesy (R) and Racemic

The (S)-enantiomer of 2-methylbutanoic acid is consistently reported to have a pleasant, sweet, and fruity odor, in direct contrast to the pungent, cheesy, and sweaty odor of the (R)-enantiomer [1]. This sensory divergence is so pronounced that a racemic mixture would not function as a simple fruity flavor additive; it would introduce off-notes. For its corresponding ethyl ester, ethyl (2S)-2-methylbutanoate is described with fruity notes of green apple and strawberry, while the racemic ester mixture imparts an 'unspecific, caustic, fruity, solvent odor' [2].

Flavor Chemistry Organoleptic Analysis Enantiomeric Sensory Evaluation

Enantiomeric Purity in Natural Authenticity: High (S)-Excess in Apple

In studies analyzing natural fruit flavors, 2-methylbutanoic acid from apples and apple-containing foods consistently shows a high enantiomeric excess in favor of the (S)-enantiomer [1]. This is a key marker for authenticity and natural origin, with the (S)-enantiomer being the dominant form. In contrast, a fermented beverage with shiitake was found to contain up to 35% of the (R)-enantiomer of the methyl ester, a finding significant enough to warrant a dedicated study to elucidate its novel biogenetic pathway, as the (S)-form is typically in high excess [2].

Food Authenticity Chirospecific Analysis Enantioselective GC

Chiral Surface Templating: Pt(111) Enantioselectivity is (S)-2MBA Dependent

A study on the adsorption of (S)-2-methylbutanoic acid ((S)-2MBA) on Pt(111) single-crystal surfaces demonstrated that the resulting (S)-2-methylbutanoate layer acts as a chiral template [1]. This template exhibited enantioselective adsorption for a probe molecule: the uptake of (S)-propylene oxide was found to be significantly enhanced compared to that of (R)-propylene oxide on the (S)-2-methylbutanoate-modified surface [1]. Crucially, this enantioselective behavior was not observed on Pd(111), highlighting the specificity of the (S)-2MBA/Pt(111) system [1].

Surface Science Heterogeneous Catalysis Chiral Modification

Chiral Pool Building Block: Essential for Stereospecific Pheromone Synthesis

(S)-2-Methylbutanoic acid serves as an indispensable chiral building block for synthesizing specific stereoisomers of insect pheromones. It is directly used in the preparation of (R)-lavandulyl (S)-2-methylbutanoate and (R)-maconelliyl (S)-2-methylbutanoate, which are female sex pheromones of the pink hibiscus mealybug . The use of the racemic acid would yield a mixture of diastereomers, potentially reducing or eliminating biological activity. The compound is also recognized as a key intermediate for synthesizing other chiral flavor compounds [1].

Semiochemical Synthesis Pheromone Chemistry Chiral Building Block

Top 3 Industrial & Research Applications for (S)-2-Methylbutanoic Acid (CAS 1730-91-2)


1. Natural-Identical Flavor Formulation & Food Authenticity Verification

Procure (S)-2-methylbutanoic acid for use as a certified reference standard in enantioselective GC-MS analysis of fruit products (e.g., apple juice, cider). As established, the natural (S)-enantiomer is found in high excess, making the pure compound essential for accurate quantitation and detection of adulteration with synthetic racemic flavorings [1]. It is also the correct starting material for synthesizing (S)-2-methylbutanoate esters, which provide the authentic, pleasant fruity notes of green apple and strawberry without the off-odors associated with the (R)-enantiomer or racemic mixture [2].

2. Asymmetric Synthesis of Bioactive Molecules (Agrochemicals & Pheromones)

Utilize (S)-2-methylbutanoic acid as a chiral building block or resolving agent in the synthesis of optically pure compounds. A specific, documented application is the synthesis of (R)-lavandulyl (S)-2-methylbutanoate, a component of the female sex pheromone of the pink hibiscus mealybug, a significant agricultural pest . In this context, the stereochemistry of the acid directly dictates the final stereochemistry and biological activity of the target pheromone, making the use of the correct enantiomer a critical procurement decision.

3. Fundamental Surface Science & Chiral Heterogeneous Catalysis Research

Employ (S)-2-methylbutanoic acid as a chiral modifier or templating agent on metal single-crystal surfaces like Pt(111). As shown in peer-reviewed research, this molecule creates a chiral superstructure that exhibits enantioselective adsorption properties, preferentially adsorbing (S)-propylene oxide over (R)-propylene oxide [3]. This provides a quantifiable model system for studying chiral recognition, enantioselective catalysis, and the development of chirally-modified heterogeneous catalysts. The distinct behavior on Pt(111) versus Pd(111) further underscores the compound's value in fundamental surface chemistry investigations [3].

Technical Documentation Hub

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